molecular formula C13H8FNO B1437822 4-(2-Fluorophenoxy)benzonitrile CAS No. 864263-01-4

4-(2-Fluorophenoxy)benzonitrile

Cat. No. B1437822
M. Wt: 213.21 g/mol
InChI Key: PDTVAXAEFRSVHJ-UHFFFAOYSA-N
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Description

“4-(2-Fluorophenoxy)benzonitrile” is a chemical compound with the molecular formula C13H8FNO . It has a molecular weight of 213.21 . The compound is solid in form .


Synthesis Analysis

While specific synthesis methods for “4-(2-Fluorophenoxy)benzonitrile” were not found in the search results, it’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of “4-(2-Fluorophenoxy)benzonitrile” is FC1=CC=CC=C1OC2=CC=C(C#N)C=C2 . The InChI representation is 1S/C13H8FNO/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8H .


Physical And Chemical Properties Analysis

“4-(2-Fluorophenoxy)benzonitrile” is a solid compound . It has a molecular weight of 213.21 . The compound’s molecular formula is C13H8FNO .

Safety And Hazards

While specific safety and hazard information for “4-(2-Fluorophenoxy)benzonitrile” was not found in the search results, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

4-(2-fluorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTVAXAEFRSVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenoxy)benzonitrile

Synthesis routes and methods

Procedure details

Mix under argon atmosphere 4-bromobenzonitrile (2.0 g, 11.3 mmol), 2-fluorophenol (2.5 g, 22.6 mmol), 2,2,6,6-tetramethylheptane-3,5-dione (203 mg, 1.1 mmol), and cesium carbonate (7.4 g, 22.6 mmol) in anhydrous NMP (19 mL). Degas the flask, fill with argon and add copper(I) chloride (554 mg, 5.6 mmol) quickly. Degas the flask then fill with argon and heat at 120° C. for 3 h. Cool to ambient temperature, dilute with EtOAc, filter and wash the filtrate sequentially with 2M aqueous HCl, 0.3M aqueous HCl, 2M aqueous NaOH and brine. Separate the organic layer, dry over Na2SO4 and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (1:0 and 9:1) to obtain the desired intermediate (1.6 g, 66%). MS (ES+) m/z: 231 (M+NH4)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
554 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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